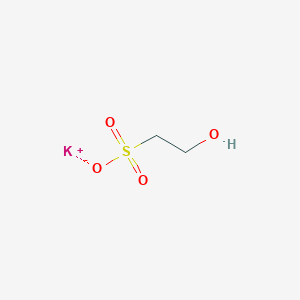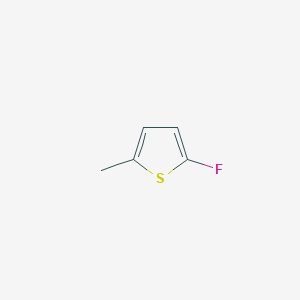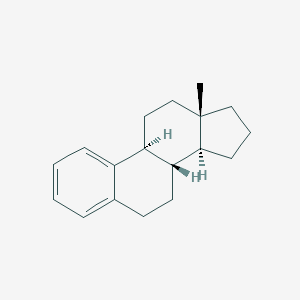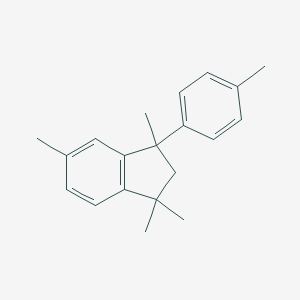
1H-Indene, 2,3-dihydro-1,1,3,5-tetramethyl-3-(4-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indene, 2,3-dihydro-1,1,3,5-tetramethyl-3-(4-methylphenyl)- is a synthetic compound that has gained significant attention as a potential drug candidate due to its diverse therapeutic properties. This compound is also known as 'Tetramethylindene' and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 1H-Indene, 2,3-dihydro-1,1,3,5-tetramethyl-3-(4-methylphenyl)- is not fully understood. However, it has been suggested that it exerts its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the production of pro-inflammatory cytokines and to activate the nuclear factor-κB (NF-κB) pathway. It has also been suggested to modulate the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Effets Biochimiques Et Physiologiques
1H-Indene, 2,3-dihydro-1,1,3,5-tetramethyl-3-(4-methylphenyl)- has been shown to possess various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in animal models of inflammation. It has also been shown to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Avantages Et Limitations Des Expériences En Laboratoire
1H-Indene, 2,3-dihydro-1,1,3,5-tetramethyl-3-(4-methylphenyl)- has several advantages and limitations for lab experiments. One of the advantages is its broad range of therapeutic properties, which makes it a potential candidate for the treatment of various diseases. Another advantage is its relatively low toxicity, which makes it a safer alternative to other drugs. However, one of the limitations is its poor solubility in water, which makes it difficult to administer orally.
Orientations Futures
1H-Indene, 2,3-dihydro-1,1,3,5-tetramethyl-3-(4-methylphenyl)- has several potential future directions. One of the future directions is the development of new synthetic methods to improve its yield and purity. Another future direction is the investigation of its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the development of new formulations and drug delivery systems could improve its solubility and bioavailability.
Conclusion:
1H-Indene, 2,3-dihydro-1,1,3,5-tetramethyl-3-(4-methylphenyl)- is a synthetic compound that has gained significant attention as a potential drug candidate due to its diverse therapeutic properties. Its anti-inflammatory, analgesic, and antitumor activities make it a potential candidate for the treatment of various diseases. Although its mechanism of action is not fully understood, it has been suggested to modulate various signaling pathways in the body. Further research is needed to fully understand its therapeutic potential and to develop new formulations and drug delivery systems to improve its solubility and bioavailability.
Méthodes De Synthèse
1H-Indene, 2,3-dihydro-1,1,3,5-tetramethyl-3-(4-methylphenyl)- can be synthesized using various methods. One of the most common methods is the Friedel-Crafts alkylation of 1,2,3,4-tetramethylbenzene with indene in the presence of a Lewis acid catalyst. Another method involves the reaction of 1,2,3,4-tetramethylbenzene with indene in the presence of trifluoroacetic anhydride and trifluoroacetic acid.
Applications De Recherche Scientifique
1H-Indene, 2,3-dihydro-1,1,3,5-tetramethyl-3-(4-methylphenyl)- has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, analgesic, and antitumor activities. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
1,1,3,5-tetramethyl-3-(4-methylphenyl)-2H-indene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24/c1-14-6-9-16(10-7-14)20(5)13-19(3,4)17-11-8-15(2)12-18(17)20/h6-12H,13H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPJSOXFEJURNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC(C3=C2C=C(C=C3)C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40494308 |
Source


|
| Record name | 1,1,3,5-Tetramethyl-3-(4-methylphenyl)-2,3-dihydro-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40494308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,3,5-tetramethyl-3-(4-methylphenyl)-2,3-dihydro-1H-indene | |
CAS RN |
1153-36-2 |
Source


|
| Record name | 1,1,3,5-Tetramethyl-3-(4-methylphenyl)-2,3-dihydro-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40494308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

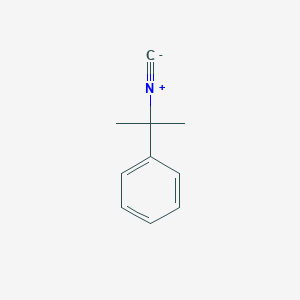
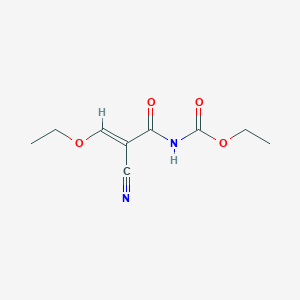
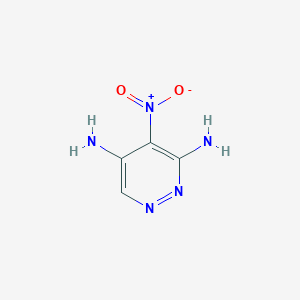
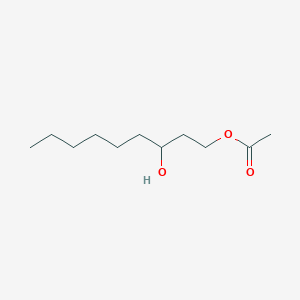
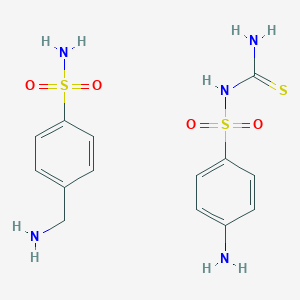
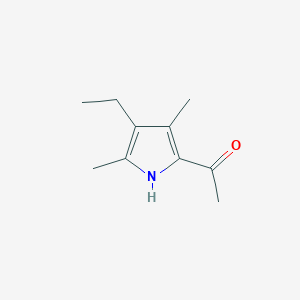
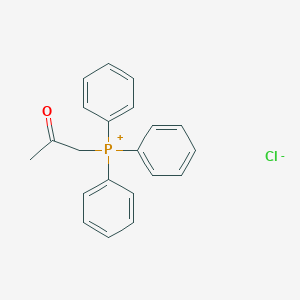
![(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)methanolate](/img/structure/B72238.png)
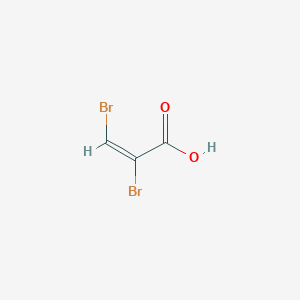
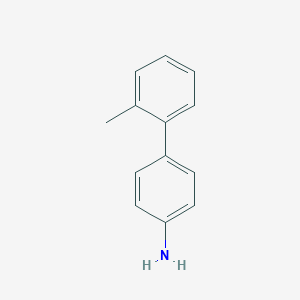
![Disodium;5-[(6-anilino-4-oxo-1H-1,3,5-triazin-2-yl)amino]-2-[2-[4-[(6-anilino-4-oxo-1H-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B72245.png)
